Cas no 2229106-43-6 (4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole)

4-(3-Bromo-2,4-difluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by its bromo and difluoro substituents on the phenyl ring, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds with potential biological activity. The presence of bromine and fluorine atoms offers opportunities for further functionalization via cross-coupling reactions or nucleophilic substitutions, making it valuable for structure-activity relationship studies. Its stable pyrazole core and electron-withdrawing substituents contribute to its compatibility with diverse reaction conditions, supporting applications in medicinal chemistry and material science.
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole structure
2229106-43-6 structure
Product name:4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
CAS No:2229106-43-6
MF:C9H5BrF2N2
Molecular Weight:259.050207853317
CID:6463880
PubChem ID:165715051

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
    • EN300-1933946
    • 2229106-43-6
    • インチ: 1S/C9H5BrF2N2/c10-8-7(11)2-1-6(9(8)12)5-3-13-14-4-5/h1-4H,(H,13,14)
    • InChIKey: AWEVFVIUGARULS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)C1C=NNC=1)F

計算された属性

  • 精确分子量: 257.96042g/mol
  • 同位素质量: 257.96042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • XLogP3: 2.7

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933946-1.0g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
1g
$1299.0 2023-05-31
Enamine
EN300-1933946-0.25g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
0.25g
$1196.0 2023-09-17
Enamine
EN300-1933946-5.0g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
5g
$3770.0 2023-05-31
Enamine
EN300-1933946-1g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
1g
$1299.0 2023-09-17
Enamine
EN300-1933946-10g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
10g
$5590.0 2023-09-17
Enamine
EN300-1933946-0.1g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
0.1g
$1144.0 2023-09-17
Enamine
EN300-1933946-10.0g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
10g
$5590.0 2023-05-31
Enamine
EN300-1933946-0.05g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
0.05g
$1091.0 2023-09-17
Enamine
EN300-1933946-2.5g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
2.5g
$2548.0 2023-09-17
Enamine
EN300-1933946-0.5g
4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole
2229106-43-6
0.5g
$1247.0 2023-09-17

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole 関連文献

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazoleに関する追加情報

Comprehensive Overview of 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6)

4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique bromo-difluorophenyl substitution pattern, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for designing novel bioactive molecules, given its ability to modulate enzyme activity and receptor binding.

In recent years, the demand for fluorinated compounds like 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole has surged due to their metabolic stability and lipophilicity, traits highly valued in medicinal chemistry. The compound’s halogenated aromatic ring contributes to its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a key intermediate in synthesizing complex molecules. Its CAS number 2229106-43-6 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.

One of the trending topics in organic chemistry is the development of sustainable synthetic methods. 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole aligns with this focus, as researchers explore greener catalysts and solvent-free conditions to optimize its production. Additionally, its potential applications in cancer therapeutics and central nervous system (CNS) drug development are under investigation, addressing high-volume search queries like "pyrazole-based kinase inhibitors" and "fluorinated drug candidates."

The compound’s structural motif is also pivotal in agrochemical innovation, particularly in designing next-generation pesticides with improved environmental profiles. Its bromo and fluorine substituents enhance binding affinity to target proteins in pests while minimizing off-target effects. This dual utility in pharmaceuticals and agrochemicals underscores its industrial importance, as evidenced by patent filings and academic publications referencing CAS 2229106-43-6.

Analytical characterization of 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, critical for reproducibility in research. The compound’s stability under ambient conditions further facilitates its handling and storage, a practical advantage noted in laboratory protocols.

As the scientific community prioritizes fragment-based drug design (FBDD), 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole emerges as a promising scaffold due to its compact size and functional group diversity. Its compatibility with high-throughput screening (HTS) platforms also accelerates hit identification in early-stage drug discovery. These attributes resonate with frequently searched terms such as "small molecule libraries" and "medicinal chemistry scaffolds."

In conclusion, 4-(3-bromo-2,4-difluorophenyl)-1H-pyrazole (CAS No. 2229106-43-6) represents a multifaceted tool in modern chemistry, bridging gaps between synthetic innovation and therapeutic/agrochemical applications. Its unique halogenated structure, combined with growing industrial interest, positions it as a compound of enduring relevance in both academic and commercial spheres.

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